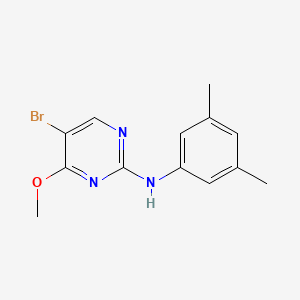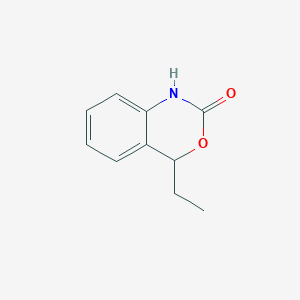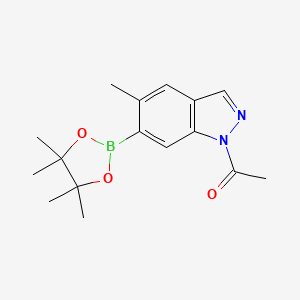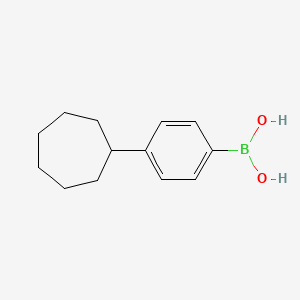
4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexylamino group, a methylthio group, and a formyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine derivative, followed by the introduction of the methylthio group and the formyl group through subsequent reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
4-(Methylthio)benzaldehyde: Shares the methylthio and formyl groups but differs in the aromatic ring structure.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains a pyrimidine ring with different substituents, used in energetic materials.
1,3-Disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin: Another pyrimidine derivative with different functional groups.
Uniqueness
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclohexylamino group provides steric bulk and potential for hydrophobic interactions, while the methylthio and formyl groups offer sites for further chemical modification and reactivity.
属性
分子式 |
C12H17N3OS |
|---|---|
分子量 |
251.35 g/mol |
IUPAC 名称 |
4-(cyclohexylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H17N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14,15) |
InChI 键 |
UCAYCVGZQREMAR-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=N1)NC2CCCCC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B13981940.png)
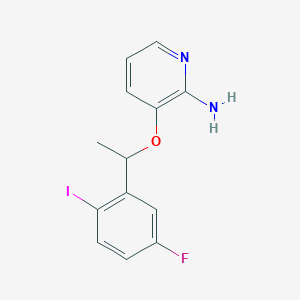
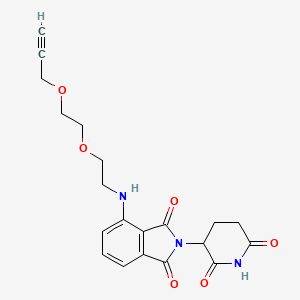
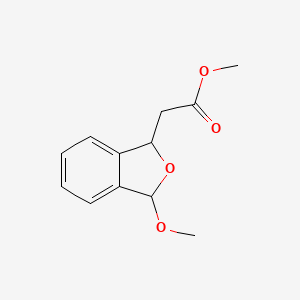
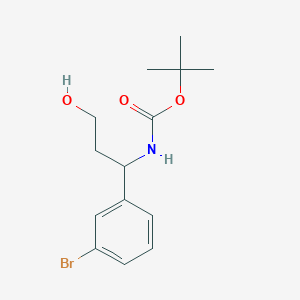
![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
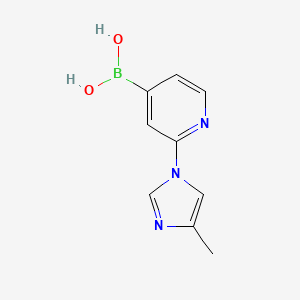
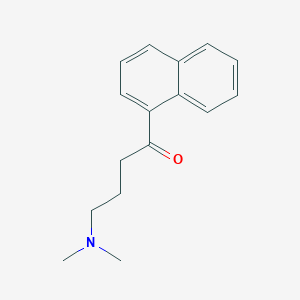
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
